2-(3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl)-2-(thiophen-2-ylsulfonyl)acetonitrile

Description

Research Framework and Theoretical Foundations

Structural and Pharmacophoric Analysis

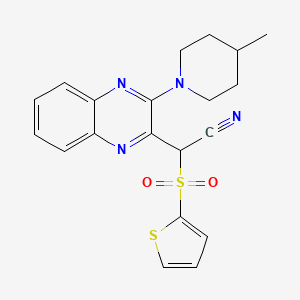

The molecular structure of 2-(3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl)-2-(thiophen-2-ylsulfonyl)acetonitrile is characterized by four distinct domains:

- Quinoxaline Core : A bicyclic aromatic system comprising two nitrogen atoms at positions 1 and 4, enabling π-π stacking interactions and hydrogen bonding with biological targets.

- 4-Methylpiperidine Substituent : A saturated six-membered ring with a methyl group, contributing to lipophilicity and potential membrane permeability.

- Thiophene-2-sulfonyl Group : A sulfur-containing heterocycle conjugated to a sulfonyl moiety, enhancing electrophilicity and enabling hydrogen bond acceptor properties.

- Acetonitrile Functional Group : A nitrile (-C≡N) group that may participate in dipole interactions or serve as a metabolic handle for prodrug conversion.

Pharmacophoric Features :

- Hydrogen Bond Acceptors : The sulfonyl group’s oxygen atoms and the quinoxaline nitrogens provide multiple sites for hydrogen bonding.

- Hydrophobic Domains : The methylpiperidine and thiophene groups create hydrophobic pockets, facilitating interactions with lipid-rich enzyme active sites.

- Electron-Withdrawing Effects : The sulfonyl and nitrile groups polarize adjacent regions, potentially stabilizing transition states during enzymatic reactions.

Table 1: Key Structural Features and Their Pharmacological Implications

Comparative Analysis with Bioactive Quinoxaline Derivatives

Quinoxaline derivatives are renowned for their diverse bioactivities, ranging from anticancer to antimicrobial effects. The unique structural additions in this compound distinguish it from classical quinoxaline-based compounds:

Comparison with Quinoxaline-Based Kinase Inhibitors :

- Structural Divergence : Unlike simpler quinoxalines, the addition of the thiophene-sulfonyl group introduces steric bulk and electronic effects that may alter binding kinetics. For example, bis-thiazole-quinoxaline hybrids exhibit antibacterial activity via topoisomerase inhibition, whereas the sulfonyl group in this compound could redirect selectivity toward kinases.

- Solubility Enhancement : The sulfonyl group improves aqueous solubility compared to non-sulfonated analogues, potentially enhancing pharmacokinetic profiles.

Comparison with Antibacterial Quinoxalines :

- Mechanistic Differentiation : While classic quinoxalines like chloroquinoxaline inhibit DNA gyrase, the presence of the methylpiperidine group in this compound suggests a dual mechanism—combining intercalation with kinase interference.

Table 2: Bioactivity Comparison with Representative Quinoxaline Derivatives

Theoretical Basis for Target Engagement

Kinase Inhibition Mechanisms

Kinases, critical regulators of cellular signaling, are plausible targets due to the compound’s structural resemblance to ATP-competitive inhibitors:

- ATP-Binding Pocket Interactions : The quinoxaline core may mimic adenine’s planar structure, occupying the hydrophobic pocket of kinases like EGFR or VEGFR.

- Allosteric Modulation : The methylpiperidine group could bind to allosteric sites, inducing conformational changes that reduce kinase activity.

Hypothetical Binding Mode :

- Quinoxaline Alignment : Parallel to the adenine ring of ATP, facilitating π-π interactions.

- Sulfonyl Group Orientation : Positions near catalytic lysine residues, enabling hydrogen bonding.

- Methylpiperidine Placement : Engages with hydrophobic regions distal to the active site, enhancing binding affinity.

Enzyme Modulation

The thiophene-sulfonyl moiety suggests potential interactions with enzymes requiring sulfur coordination:

- Cytochrome P450 Modulation : The sulfonyl group may act as a heme iron ligand, altering oxidative metabolism.

- Dehydrogenase Inhibition : By mimicking NAD+’s adenine moiety, the quinoxaline core could block substrate binding in lactate dehydrogenase.

Table 3: Theoretical Enzyme Targets and Interaction Mechanisms

Properties

IUPAC Name |

2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]-2-thiophen-2-ylsulfonylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S2/c1-14-8-10-24(11-9-14)20-19(22-15-5-2-3-6-16(15)23-20)17(13-21)28(25,26)18-7-4-12-27-18/h2-7,12,14,17H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHJTJLAIOMUDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl)-2-(thiophen-2-ylsulfonyl)acetonitrile is a complex organic molecule that has attracted attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a quinoxaline core linked to a 4-methylpiperidine group and a thiophenesulfonyl acetonitrile moiety. Its molecular formula is with a molecular weight of approximately 317.41 g/mol. The unique structure of this compound suggests potential interactions with various biological targets, which are crucial for its pharmacological profile.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, quinoxaline derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including:

- DNA Intercalation : The quinoxaline core can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The piperidinyl group may enhance binding to specific enzymes or receptors involved in cancer progression.

A study evaluating related quinoxaline compounds demonstrated their effectiveness against various cancer cell lines, suggesting that the target compound may possess similar or enhanced activity due to its unique substituents .

Antimicrobial Activity

The compound is also being explored for its antimicrobial properties. Research on related thiophene derivatives has shown promising results in inhibiting bacterial growth and fungal infections. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways. Case studies have reported significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

The proposed mechanisms of action for this compound include:

- Inhibition of Kinases : Similar compounds have been identified as inhibitors of kinases involved in cancer signaling pathways.

- Modulation of Oxidative Stress : The sulfanyl moiety may participate in redox reactions, influencing cellular oxidative stress and apoptosis pathways .

- Receptor Binding : The piperidine group may increase the affinity for certain receptors, potentially enhancing therapeutic effects.

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Study : A recent study evaluated the cytotoxic effects of similar quinoxaline derivatives on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity at low concentrations .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of thiophene derivatives against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones, indicating the potential utility of the target compound in treating infections.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences and biological implications:

Key Differences and Implications

Methylpiperidine vs. Piperazine/Phenyl Groups :

- The 4-methylpiperidin-1-yl group in the target compound increases steric bulk and lipophilicity compared to piperazine () or phenyl () substituents. This may enhance blood-brain barrier penetration but reduce aqueous solubility.

Sulfonyl vs. Sulfanyl Groups :

- The sulfonyl group in the target compound is more polar and chemically stable than the sulfanyl group in discontinued analogs (). This improves solubility and resistance to metabolic oxidation.

Thiophene vs. Methoxyphenyl/Trifluoromethyl :

- The thiophene sulfonyl group enables π-stacking and sulfur-mediated interactions, whereas trifluoromethyl () enhances electron-withdrawing effects and metabolic stability.

Acetonitrile vs. Acetamide :

- The nitrile group in the target compound may offer better metabolic resistance compared to the acetamide group in ’s compounds, which could undergo hydrolysis.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 2-(3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl)-2-(thiophen-2-ylsulfonyl)acetonitrile?

Methodological Answer:

The compound’s synthesis involves multi-step reactions, including nucleophilic substitution and sulfonylation. Key parameters include:

- Reaction Time & Temperature : Reflux conditions (e.g., 61°C for 12 hours in chloroform) are critical for intermediate formation, as demonstrated in analogous quinoxaline sulfanylacetonitrile syntheses .

- Solvent Selection : Polar aprotic solvents (e.g., CHCl₃ or ethanol) enhance reaction efficiency and crystallization .

- Design of Experiments (DoE) : Use statistical modeling to optimize variables like reagent ratios and temperature. For example, flow-chemistry approaches (e.g., Omura-Sharma-Swern oxidation) can improve reproducibility and yield through automated parameter control .

Basic: How can structural confirmation of this compound be achieved post-synthesis?

Methodological Answer:

Combine spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks with structurally related compounds. For instance, sulfonyl and quinoxaline protons typically resonate at δ 7.5–8.1 ppm, while methylpiperidine groups appear at δ 1.2–2.5 ppm .

- HPLC-MS : Validate purity and molecular weight (e.g., using C18 columns with acetonitrile/water gradients).

- X-ray Crystallography : Resolve ambiguities in stereochemistry or regioselectivity, especially for the thiophene sulfonyl moiety .

Advanced: What methodologies are used to evaluate its potential enzyme inhibition mechanisms?

Methodological Answer:

- In Vitro Assays : Measure IC₅₀ values against target enzymes (e.g., acetylcholinesterase or thymidylate synthase) using fluorogenic substrates .

- Molecular Docking : Use software like AutoDock Vina to predict binding poses. For example, quinoxaline derivatives stabilize inactive conformations of enzymes by interacting with hydrophobic pockets (e.g., residues Leu192 or Phe225 in thymidylate synthase) .

- Kinetic Studies : Perform Lineweaver-Burk analyses to determine inhibition type (competitive/uncompetitive) .

Advanced: How should researchers address contradictions in reported synthetic yields for analogous quinoxaline derivatives?

Methodological Answer:

- Variable Analysis : Compare reaction conditions (e.g., a 73% yield achieved with chloroacetonitrile vs. lower yields using alternative nitriles) .

- Reproducibility Checks : Validate purity of starting materials (e.g., 2-chloro-3-phenylquinoxaline) and monitor side reactions via TLC.

- Scale-Up Considerations : Pilot continuous-flow systems to mitigate batch-to-batch variability, as demonstrated in diphenyldiazomethane syntheses .

Advanced: How can structure-activity relationship (SAR) studies guide further modifications of this compound?

Methodological Answer:

- Core Modifications : Replace the 4-methylpiperidine group with other amines (e.g., morpholine or pyrrolidine) to assess steric/electronic effects on bioactivity .

- Sulfonyl Group Variations : Test thiophene-2-sulfonyl against aryl sulfonyl groups (e.g., 4-fluorophenyl) to evaluate hydrophobicity and binding affinity .

- Pharmacophore Mapping : Use QSAR models to correlate substituent properties (e.g., logP, polar surface area) with cytotoxicity or enzyme inhibition .

Advanced: What computational tools are recommended for predicting its pharmacokinetic or toxicity profiles?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and hepatotoxicity.

- Molecular Dynamics (MD) Simulations : Simulate binding stability with target proteins (e.g., 100 ns MD runs in GROMACS) to assess conformational changes .

- Metabolite Identification : Employ in silico tools like Meteor (Lhasa Ltd.) to predict Phase I/II metabolites, focusing on sulfone oxidation or piperidine N-dealkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.